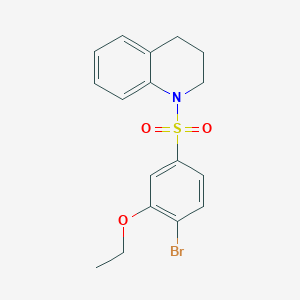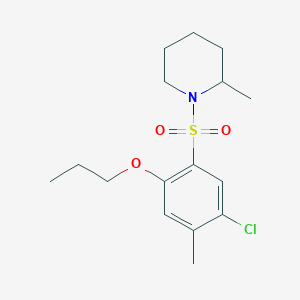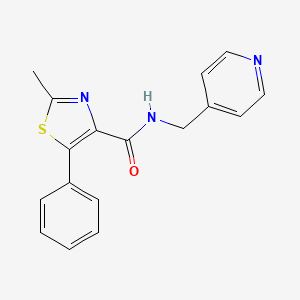
1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, an ethoxy group, and a sulfonyl group attached to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is electrophilic aromatic substitution, where the benzene ring undergoes bromination and ethoxylation. The sulfonyl group can be introduced via sulfonation reactions, followed by the attachment of the tetrahydroquinoline moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as bromine, ethyl alcohol, and sulfonyl chlorides are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ethoxy and sulfonyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding, while the ethoxy and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethoxybenzene: Similar structure but lacks the sulfonyl and tetrahydroquinoline groups.
1-Bromo-2-(2-methoxyethoxy)benzene: Contains a methoxyethoxy group instead of an ethoxy group.
1-Bromo-4-(2-methoxyethoxy)benzene: Similar but with a different substitution pattern .
Uniqueness
1-Bromo-2-ethoxy-4-(1,2,3,4-tetrahydroquinolylsulfonyl)benzene is unique due to the presence of the tetrahydroquinoline moiety and the sulfonyl group, which confer specific chemical and biological properties not found in simpler benzene derivatives .
Properties
Molecular Formula |
C17H18BrNO3S |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-22-17-12-14(9-10-15(17)18)23(20,21)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
InChI Key |
KSRAPEJSPNFWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B12185495.png)

![ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12185520.png)
![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B12185527.png)
![N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185533.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12185540.png)
![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B12185543.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12185553.png)
![(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12185556.png)
![1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12185577.png)
![[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12185584.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-2-phenoxyacetamide](/img/structure/B12185598.png)
